5-[(3,4-dichlorobenzyl)sulfanyl]-8,9-dimethoxyimidazo[1,2-c]quinazolin-2(3H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-[(3,4-Dichlorobenzyl)sulfanyl]-8,9-dimethoxyimidazo[1,2-c]quinazolin-2(3H)-one (DCQ) is a novel synthetic compound with potential applications in the biomedical field. DCQ is a member of the imidazoquinazolinone family, which is a class of compounds with a wide range of biological activities. DCQ has been studied for its potential therapeutic applications in various diseases, such as cancer, diabetes, and Alzheimer’s disease. The compound has also been used in laboratory experiments to study its biochemical and physiological effects. In
Aplicaciones Científicas De Investigación
Synthesis and Cytotoxic Activity
A study explored the synthesis and antitumor activity of imidazoquinazoline derivatives, highlighting their design for potential antitumor applications. The derivatives showed good absorption percentages and obeyed the “rule of five” properties, indicating their potential as drug candidates (Hanan H. Georgey, 2014).
Antimicrobial Activity
Research on polyhalobenzonitrile quinazolin-4(3H)-one derivatives demonstrated significant antimicrobial activities against various strains of bacteria and fungi. This suggests their potential as antimicrobial agents in treating infectious diseases (Li Shi et al., 2013).
Antiviral Activities
Novel quinazolin-4(3H)-one derivatives were synthesized and evaluated for their antiviral activities against respiratory and biodefense viruses. Some compounds showed promising results, particularly against avian influenza (H5N1) virus, suggesting their potential in antiviral therapy (P. Selvam et al., 2007).
Antihypertensive Agents
The synthesis of triazolo[1,5-a]quinazolin-5(4H)-ones aimed at creating potential antihypertensive agents. This research indicates the compound's potential use in developing treatments for high blood pressure (W. Hsu et al., 2003).
Hypoglycemic Activity
Quinazoline-sulfonylurea conjugates were designed, synthesized, and tested for their hypoglycemic effects in diabetic animal models. The study suggested that these conjugates could have significant effects on blood glucose levels, indicating their potential as treatments for diabetes (S. M. Abou-Seri et al., 2019).
Propiedades
IUPAC Name |
5-[(3,4-dichlorophenyl)methylsulfanyl]-8,9-dimethoxy-3H-imidazo[1,2-c]quinazolin-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15Cl2N3O3S/c1-26-15-6-11-14(7-16(15)27-2)22-19(24-8-17(25)23-18(11)24)28-9-10-3-4-12(20)13(21)5-10/h3-7H,8-9H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DXNNBIHIWNWTHE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C2C(=C1)C3=NC(=O)CN3C(=N2)SCC4=CC(=C(C=C4)Cl)Cl)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15Cl2N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
436.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-[(3,4-dichlorobenzyl)sulfanyl]-8,9-dimethoxyimidazo[1,2-c]quinazolin-2(3H)-one |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.